molecular formula C18H20O2 B12847625 1-(2-(Benzyloxy)-3-isopropylphenyl)ethan-1-one

1-(2-(Benzyloxy)-3-isopropylphenyl)ethan-1-one

Cat. No.: B12847625
M. Wt: 268.3 g/mol
InChI Key: NMHISFGNKQNVQG-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)-3-isopropylphenyl)ethan-1-one is an organic compound with the molecular formula C17H20O2 It is a derivative of acetophenone, characterized by the presence of a benzyloxy group and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)-3-isopropylphenyl)ethan-1-one typically involves the following steps:

    Benzylation: The starting material, 2-hydroxy-3-isopropylacetophenone, undergoes benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Oxidation: The benzyloxy intermediate is then oxidized to form the desired ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)-3-isopropylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzyloxy)-3-isopropylphenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)-3-isopropylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The benzyloxy group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(2-(Benzyloxy)phenyl)ethan-1-one: Lacks the isopropyl group, resulting in different chemical and biological properties.

    1-(2-(Benzyloxy)-4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which alters its reactivity and applications.

Uniqueness: 1-(2-(Benzyloxy)-3-isopropylphenyl)ethan-1-one is unique due to the presence of both benzyloxy and isopropyl groups, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research domains.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-(2-phenylmethoxy-3-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C18H20O2/c1-13(2)16-10-7-11-17(14(3)19)18(16)20-12-15-8-5-4-6-9-15/h4-11,13H,12H2,1-3H3

InChI Key

NMHISFGNKQNVQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

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